molecular formula C12H13N3O6 B1140543 DNPYR-DL-NORLEUCINE CAS No. 102783-26-6

DNPYR-DL-NORLEUCINE

Cat. No.: B1140543
CAS No.: 102783-26-6
M. Wt: 295.24812
Attention: For research use only. Not for human or veterinary use.
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Description

DNPYR-DL-NORLEUCINE is a chemically modified derivative of DL-norleucine, a non-proteinogenic amino acid with the IUPAC name 2-aminohexanoic acid (CAS 616-06-8) . The term "DNPYR" refers to the N-propargyloxycarbonyl (Prg) protecting group attached to the amino terminus, along with a propargyl ester modification at the carboxyl group. These modifications result in the molecular formula C₁₃H₁₇NO₄ and a calculated molecular weight of 251.28 g/mol .

The propargyl groups enhance reactivity for applications such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling selective conjugation in peptide synthesis or bioconjugation strategies. The compound is typically stored under ambient, light-protected conditions to preserve stability .

Properties

CAS No.

102783-26-6

Molecular Formula

C12H13N3O6

Molecular Weight

295.24812

Synonyms

DNPYR-DL-NORLEUCINE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key structural distinctions among DL-norleucine derivatives lie in their protecting groups and functional modifications:

Compound Protecting Groups/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Source
DNPYR-DL-NORLEUCINE N-propargyloxycarbonyl, propargyl ester C₁₃H₁₇NO₄ 251.28 (calculated) Not provided
DL-Norleucine None C₆H₁₃NO₂ 131.17 616-06-8
Fmoc-Nle-OH Fluorenylmethyloxycarbonyl (Fmoc) C₂₁H₂₃NO₄ 353.41 Not provided
Boc-Nle-OH · DCHA tert-butyloxycarbonyl (Boc), DCHA salt C₁₇H₃₄N₂O₄ 330.47 Not provided
6-Hydroxy-DL-norleucine methyl ester HCl 6-hydroxy, methyl ester, hydrochloride C₇H₁₆ClNO₃ 197.66 121895-18-9
  • This compound: Dual propargyl modifications enable orthogonal reactivity for bioconjugation.
  • Fmoc-Nle-OH : Fmoc is base-labile, widely used in solid-phase peptide synthesis (SPPS) .
  • Boc-Nle-OH : Acid-labile Boc groups are compatible with SPPS and medicinal chemistry .
  • 6-Hydroxy-DL-norleucine methyl ester HCl: Hydroxyl and methyl ester groups alter solubility and metabolic stability .

Physicochemical Properties

  • Solubility: Unmodified DL-norleucine is water-soluble due to its free amino and carboxyl groups . this compound and ester derivatives (e.g., propargyl, methyl) exhibit reduced polarity, favoring organic solvents. The hydrochloride salt in 6-hydroxy-DL-norleucine methyl ester enhances aqueous solubility .
  • Stability: Propargyl groups in this compound are stable under acidic and basic conditions but require specific catalysts (e.g., Cu⁺) for cleavage . Fmoc and Boc groups are cleaved under basic (e.g., piperidine) and acidic (e.g., TFA) conditions, respectively .

Commercial Availability

  • DL-Norleucine: Available from Sigma-Aldrich (purity ≥98%) .
  • Fmoc-/Boc-Nle-OH: Supplied by Aldrich and Novabiochem .
  • This compound: Not commercially listed in the provided evidence; likely requires custom synthesis .

Research Findings and Trends

  • Synthetic Utility: Propargyl modifications in this compound offer versatility in modular synthesis, contrasting with traditional Fmoc/Boc protections .

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